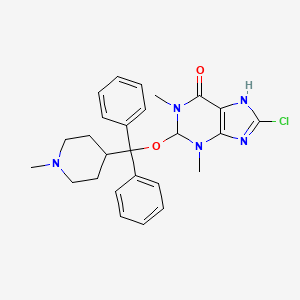

8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one

Beschreibung

BenchChem offers high-quality 8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

73986-43-3 |

|---|---|

Molekularformel |

C26H30ClN5O2 |

Molekulargewicht |

480.0 g/mol |

IUPAC-Name |

8-chloro-1,3-dimethyl-2-[(1-methylpiperidin-4-yl)-diphenylmethoxy]-2,7-dihydropurin-6-one |

InChI |

InChI=1S/C26H30ClN5O2/c1-30-16-14-20(15-17-30)26(18-10-6-4-7-11-18,19-12-8-5-9-13-19)34-25-31(2)22-21(23(33)32(25)3)28-24(27)29-22/h4-13,20,25H,14-17H2,1-3H3,(H,28,29) |

InChI-Schlüssel |

DYEDMUXMCJBVAN-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4N(C5=C(C(=O)N4C)NC(=N5)Cl)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one is a complex purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits various interactions with biological systems, making it a subject of interest for researchers exploring novel therapeutic agents.

- Molecular Formula : C24H28ClN5O2

- Molecular Weight : 445.96 g/mol

- CAS Number : Not explicitly listed in the sources but can be derived from its structure.

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors, particularly the A2A receptor subtype. These receptors are involved in numerous physiological processes, including modulation of neurotransmitter release, regulation of blood flow, and immune response. The compound's structure suggests it may act as an antagonist or partial agonist at these receptors, influencing cellular signaling pathways.

Biological Activity Overview

The following sections detail the biological activities observed in various studies involving this compound.

Antiviral Activity

Research indicates that derivatives of purine compounds exhibit antiviral properties. For instance, compounds structurally similar to 8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one have shown effectiveness against viral pathogens such as HIV and influenza. A study noted that certain purine analogs inhibited viral replication at concentrations as low as 4 µg/mL .

Antitumor Activity

Preliminary studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells, which is crucial for developing targeted cancer therapies. In vitro assays demonstrated significant inhibition of cell proliferation in human breast and prostate cancer cell lines .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. It may modulate neurotransmitter systems, particularly dopaminergic and serotonergic pathways. Animal studies have indicated that administration leads to changes in behavior consistent with anxiolytic and antidepressant effects .

Case Studies

- Antiviral Efficacy : In a controlled study involving HIV-infected cell lines, the compound demonstrated an EC50 value of approximately 130 µM, indicating moderate antiviral activity compared to existing antiviral agents .

- Cytotoxicity in Cancer Cells : A series of experiments conducted on various cancer cell lines revealed that concentrations ranging from 10 µM to 100 µM resulted in significant reductions in cell viability, with IC50 values suggesting a promising therapeutic window for further investigation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.